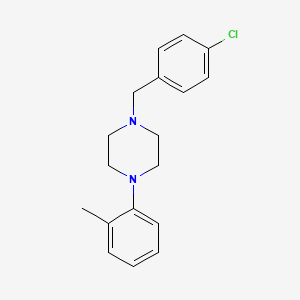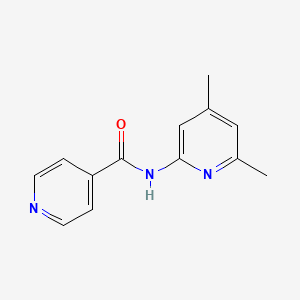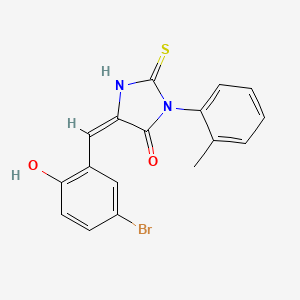
N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide, also known as CPPene, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamides, which are known to have diverse biological activities. CPPene has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In addition, this compound has been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide is its broad range of biological activities, making it a versatile compound for research. Another advantage is its synthetic accessibility, which allows for the production of large quantities of pure compound. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in any experiments involving living organisms.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide. One area of interest is the development of this compound derivatives with improved selectivity and potency. Another area of interest is the investigation of this compound's potential as a treatment for viral infections such as HIV-1 and herpes simplex virus. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of cyclohexylamine with 2-furylacetonitrile, followed by the addition of carbon disulfide and ammonium hydroxide. The resulting compound is then treated with piperazine to yield this compound. This synthesis method has been optimized to produce high yields and purity of this compound.
Applications De Recherche Scientifique
N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its antiviral properties, particularly against HIV-1 and herpes simplex virus. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c21-16(17-14-5-2-1-3-6-14)19-10-8-18(9-11-19)13-15-7-4-12-20-15/h4,7,12,14H,1-3,5-6,8-11,13H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUMNGNQYKIBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)

![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)





![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
